Methyl 2-(3,3,5,5-tetramethylcyclohexylidene)acetate
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Overview
Description
Methyl 2-(3,3,5,5-tetramethylcyclohexylidene)acetate is a high-purity chemical compound with a molecular weight of 210.31 g/mol. This compound is known for its unique blend of properties, making it valuable in various industries .
Chemical Reactions Analysis
Methyl 2-(3,3,5,5-tetramethylcyclohexylidene)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(3,3,5,5-tetramethylcyclohexylidene)acetate has several scientific research applications. It is used in chemistry, biology, medicine, and industry due to its unique properties . The compound’s versatility makes it a valuable asset in various research and industrial applications.
Biological Activity
Methyl 2-(3,3,5,5-tetramethylcyclohexylidene)acetate is a compound that has garnered attention in the field of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its ester functional group and a cyclohexylidene moiety. Its chemical formula is C13H24O2, and it possesses a molecular weight of approximately 212.33 g/mol. The compound's structure allows it to interact with various biological targets, particularly in the context of receptor binding and pharmacological effects.
Biological Activity Overview
The biological activity of this compound can be summarized in the following key areas:
- Estrogen Receptor Modulation : Research indicates that compounds with similar structures can act as selective estrogen receptor modulators (SERMs). For instance, derivatives containing cyclohexyl groups have shown affinity for estrogen receptors, particularly ERβ, which is implicated in various physiological processes including memory consolidation and neuroprotection .
- Antioxidant Properties : Some studies suggest that compounds related to this compound exhibit antioxidant properties. This activity may contribute to their protective effects against oxidative stress-related diseases .
- Hypolipidemic Effects : There is evidence from related compounds that suggest potential hypolipidemic activities. These compounds can influence lipid metabolism and may have therapeutic applications in managing dyslipidemia .
Table 1: Biological Activities of Related Compounds
Compound Name | Activity Type | Reference |
---|---|---|
This compound | Estrogen receptor modulator | |
3,3,5-Trimethylcyclohexyl acetate | Antioxidant | |
Cyclandelate | Hypolipidemic |
Case Studies
-
Estrogen Receptor Binding Study :
A study investigated the binding affinities of various compounds to estrogen receptors. This compound showed significant binding to ERβ with an EC50 value indicating a moderate affinity compared to other known SERMs. This suggests potential applications in treating conditions influenced by estrogen signaling. -
Oxidative Stress Protection :
In vitro assays demonstrated that derivatives of this compound exhibit protective effects against oxidative stress in neuronal cell lines. The mechanism appears to involve the upregulation of endogenous antioxidant enzymes .
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of ester compounds. For example:
- Structure-Activity Relationship (SAR) : Modifications on the cyclohexane ring have been shown to significantly alter receptor selectivity and potency. Compounds with additional methyl groups or unsaturation demonstrated improved efficacy as ERβ agonists while maintaining low toxicity profiles .
- Pharmacokinetics : Preliminary studies indicate favorable pharmacokinetic properties for this compound, including good oral bioavailability and metabolic stability .
Properties
Molecular Formula |
C13H22O2 |
---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
methyl 2-(3,3,5,5-tetramethylcyclohexylidene)acetate |
InChI |
InChI=1S/C13H22O2/c1-12(2)7-10(6-11(14)15-5)8-13(3,4)9-12/h6H,7-9H2,1-5H3 |
InChI Key |
WTMLHEXBNGWHEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)OC)CC(C1)(C)C)C |
Origin of Product |
United States |
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